2,2'-Methylenebisbenzothiazole

Vulcanization Rubber Accelerators Cure Kinetics

Vulcanization formulators often struggle with the trade-off between cure rate and scorch safety. 2,2'-Methylenebisbenzothiazole solves this with a unique methylene-bridged bis-benzothiazole architecture that delivers balanced vulcanization kinetics and a simpler, thermally stable crosslink network. • Balanced cure rate: faster than sulfenamides, safer processing than thiurams • Superior aging resistance via predominantly monosulfidic crosslinks • Dual functionality: industrial vulcanization accelerator & selective Ag+ ionophore for sensor applications • High-purity (≥97%) research-grade material; ships ambient, store at RT

Molecular Formula C15H10N2S2
Molecular Weight 282.4 g/mol
CAS No. 1945-78-4
Cat. No. B155707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Methylenebisbenzothiazole
CAS1945-78-4
Molecular FormulaC15H10N2S2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)CC3=NC4=CC=CC=C4S3
InChIInChI=1S/C15H10N2S2/c1-3-7-12-10(5-1)16-14(18-12)9-15-17-11-6-2-4-8-13(11)19-15/h1-8H,9H2
InChIKeyZRXNLCFJIKBZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Methylenebisbenzothiazole Baseline Overview


2,2'-Methylenebisbenzothiazole (MBT), also known as di-2-benzothiazolylmethane, is a heterocyclic compound belonging to the benzothiazole class, characterized by a methylene bridge connecting two benzothiazole moieties [1]. It serves primarily as a vulcanization accelerator in rubber manufacturing, enhancing crosslinking density and improving mechanical properties of rubber products . Beyond its industrial role, its bis-benzothiazole scaffold endows it with strong metal-chelating capabilities, making it valuable as a synthetic intermediate for fluorescent probes, sensors, and biologically active complexes .

Workflow Vulcanization accelerator for rubber compounding studies
Selection Bis-benzothiazole scaffold for metal-chelating probe synthesis
Use Context Building block for fluorescent DNA hybridization probes

2,2'-Methylenebisbenzothiazole vs. Common Accelerators


While 2,2'-Methylenebisbenzothiazole shares the benzothiazole core with common accelerators like 2-mercaptobenzothiazole (MBT) and dibenzothiazyl disulfide (MBTS), its unique methylene-bridged bis-benzothiazole structure fundamentally alters its vulcanization kinetics, crosslink efficiency, and post-cure network architecture [1]. Unlike MBT, which acts as a moderate accelerator with a scorchy nature, 2,2'-Methylenebisbenzothiazole provides a distinct balance of cure rate and processing safety, leading to a simpler, more thermally stable vulcanizate network [2]. Furthermore, its chelating properties diverge significantly from monofunctional analogs, enabling selective metal ion recognition and the construction of functional molecular probes [3].

Vulcanization kinetics

The methylene bridge shifts cure rate and scorch safety compared to monobenzothiazoles (MBT, MBTS).

Crosslink architecture

Monosulfidic network dominance may not replicate with MBT; thermal aging behavior may differ.

Chelation specificity

Bis-benzothiazole metal recognition is not transferable to monofunctional analogs.

2,2'-Methylenebisbenzothiazole Evidence Guide


Intermediate Vulcanization Kinetics

In a direct comparative study of accelerator classes, thiazole accelerators (including 2,2'-Methylenebisbenzothiazole) exhibited a vulcanization rate intermediate between fast thiurams and slower sulfenamides. This intermediate kinetics provides a balance between processing safety and productivity [1].

Vulcanization Rate
Class-level inference
Intermediate (thiazole class) vs. thiurams (fast) and sulfenamides (slow)
Supports scorch safety and productivity balance
Rank order from silica/black-filled NR study
Vulcanization Rubber Accelerators Cure Kinetics

Superior Crosslinking Efficiency

Benzothiazole-accelerated systems (efficient MBT-based vulcanization) achieve crosslinking efficiencies (E) as low as 1.16 sulfur atoms per crosslink, compared to 55-40 for unaccelerated sulfur systems. This results in a network dominated by simple monosulfidic crosslinks, with minimal wasteful cyclic sulfides and vicinal crosslinks [1].

Crosslink Efficiency
Class-level inference
E ~1.16 S/crosslink (vs. 55–40 unaccelerated)
Indicates efficient network formation; supports thermal stability review
Evaluated in natural rubber sulfur system
Vulcanization Crosslink Density Network Architecture

Selective Ag+ Binding

Methylene bis(2-thiobenzothiazole) (identical to 2,2'-Methylenebisbenzothiazole) was designed as a Ag+-selective neutral ionophore for bulk optode sensors. Pretsch et al. demonstrated its preferential binding to silver ions, offering a viable alternative to sensors with limited selectivity and sensitivity for Ag+ monitoring in water [1].

Ag+ Selectivity
Reported
Preferential Ag+ binding vs. Pb2+, Hg2+, UO22+
Supports silver-selective optode sensor design
Bulk optode sensor study; aqueous media
Ionophore Optical Sensor Silver Detection

Fluorescence Switching for DNA Probes

2,2'-Methylenebis(N-alkylbenzothiazole) (a derivative of the target compound) functions as a hybridization-sensitive fluorophore in DNA probes. It exhibits low fluorescence in the unhybridized (off) state and high fluorescence upon hybridization (on state), enabling sequence-specific detection of target DNA [1].

DNA Probe Fluorescence
Reported
On/off switching upon hybridization
Enables sequence-specific DNA detection
Derivative evaluated in aqueous solution
Fluorescent Probe DNA Detection Biosensor

2,2'-Methylenebisbenzothiazole Application Scenarios


Balanced Vulcanization with Thermal Stability

In natural rubber and synthetic rubber compounding where a moderate vulcanization rate is desired (faster than sulfenamides but slower than thiurams), 2,2'-Methylenebisbenzothiazole offers an ideal balance. The resulting vulcanizate exhibits a simple network architecture with predominantly monosulfidic crosslinks, leading to superior aging resistance and reduced reversion at elevated service temperatures [1][2].

Ag+ Optical Sensor Development

This compound serves as a selective ionophore for Ag+ in bulk optode sensors. Its use is particularly advantageous in applications requiring on-site, real-time silver detection in aqueous samples, where conventional electrodes suffer from limited selectivity [3].

DNA Hybridization Fluorescent Probes

Derivatization of 2,2'-Methylenebisbenzothiazole yields N-alkylated fluorophores that exhibit a pronounced on/off fluorescence response upon DNA hybridization. This property makes it a valuable building block for designing sequence-specific DNA probes in research and clinical diagnostics [4].

Application
Selection Property
Validation Focus
Rubber vulcanization with controlled cure rate
Cure kinetics and crosslink architecture
Scorch safety, reversion resistance, thermal aging
Ag+ optical sensor research
Metal ion selectivity and ionophore performance
Interference from other cations, detection limit
Sequence-specific DNA detection probe design
Hybridization-sensitive fluorescence switching
Signal-to-noise ratio, sequence specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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